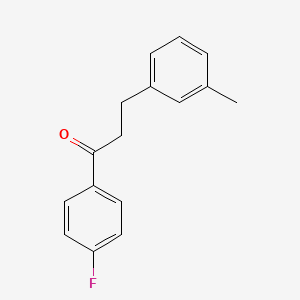

4'-Fluoro-3-(3-methylphenyl)propiophenone

Description

Contextualization of Propiophenone (B1677668) Scaffolds in Synthetic Endeavors

The propiophenone scaffold is a valuable building block in synthetic organic chemistry due to its utility as an intermediate in the preparation of more complex molecules. wikipedia.orgmanavchem.com Propiophenone and its derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. manavchem.com The core structure is amenable to various chemical transformations, including reactions at the carbonyl group, the α-carbon, and the aromatic ring. These modifications allow chemists to tailor the properties of the resulting molecules for specific applications.

In medicinal chemistry, the propiophenone moiety is a key structural feature in several biologically active compounds. ontosight.aiontosight.aiontosight.ai For instance, it forms the basis for a number of pharmaceuticals, including some with analgesic, anti-inflammatory, and neuroprotective effects. ontosight.aiontosight.aiontosight.ai The ability to readily modify the propiophenone backbone makes it an attractive scaffold for the development of new therapeutic agents. nih.gov

Significance of Halogenation, particularly Fluorination, in Organic Molecules

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in organic synthesis and drug design. Among the halogens, fluorine possesses unique properties that make its incorporation into organic molecules particularly advantageous. Due to its small size and high electronegativity, the introduction of fluorine can significantly alter the physicochemical and biological properties of a molecule.

In medicinal chemistry, fluorination is a widely employed strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. steeronresearch.com The replacement of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug. Furthermore, the strong carbon-fluorine bond can improve the thermal and chemical stability of a compound. The introduction of fluorine can also influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's absorption and distribution in the body.

Overview of 4'-Fluoro-3-(3-methylphenyl)propiophenone within the Chemical Landscape

This compound is a specific substituted propiophenone that incorporates both a fluorine atom and a methylphenyl group. This combination of substituents is expected to confer a unique set of properties to the molecule. The fluorine atom at the 4'-position of the phenyl ring introduces the aforementioned benefits of fluorination, such as increased stability and altered electronic properties. The 3-(3-methylphenyl) group at the 3-position of the propiophenone chain adds steric bulk and lipophilicity to the molecule.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or materials science research. The presence of the fluoro and methylphenyl groups makes it an interesting candidate for structure-activity relationship studies in the development of new bioactive compounds.

Below are tables detailing some of the known and predicted properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H15FO |

| IUPAC Name | 1-(4-fluorophenyl)-3-(3-methylphenyl)propan-1-one |

| CAS Number | 898790-67-5 nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Propiophenone |

| 4-hydroxypropiophenone |

| Bupropion |

| Cathinone (B1664624) |

| Methcathinone |

| 3'-fluoro-4'-methoxy-2-phenyl-3-(1-piperidinyl)-propiophenone hydrochloride |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKPJOIOYUTETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644074 | |

| Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56201-97-9 | |

| Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56201-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 3 Methylphenyl Propiophenone

Strategic Approaches to Carbon-Carbon Bond Formation in Propiophenone (B1677668) Synthesis

The construction of the core propiophenone structure is a critical phase in the synthesis of 4'-Fluoro-3-(3-methylphenyl)propiophenone. This involves the formation of a carbon-carbon bond between a benzene (B151609) ring and a propanoyl group. Several classical and modern synthetic strategies can be employed for this purpose.

Friedel-Crafts Acylation Strategies for Propiophenone Backbone Construction

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of a precursor to this compound, one could envision the acylation of a substituted benzene derivative.

A relevant example is the synthesis of 4,4'-difluoro-3-methylbenzophenone, which utilizes a Friedel-Crafts-type reaction. In this process, p-fluorotrichloromethylbenzene reacts with orthofluorotoluene in the presence of anhydrous HF and boron trifluoride. This reaction proceeds at ambient temperature over several hours. chemicalbook.com This example highlights the utility of Friedel-Crafts acylation in constructing complex aromatic ketones, and a similar strategy could be adapted for the synthesis of the target molecule.

The general reaction conditions for a Friedel-Crafts acylation to produce a propiophenone backbone are summarized in the table below.

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Description |

| Aromatic Substrate | A substituted or unsubstituted benzene ring. |

| Acylating Agent | Propionyl chloride or propionic anhydride. |

| Catalyst | A Lewis acid, commonly AlCl₃, FeCl₃, or BF₃. |

| Solvent | An inert solvent such as dichloromethane (B109758) or carbon disulfide. |

| Temperature | Typically ranges from 0 °C to room temperature. |

| Work-up | Aqueous work-up to quench the catalyst and isolate the product. |

Utilization of Grignard Reagents and Organometallic Coupling Reactions for Substituted Propiophenones

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgbyjus.com Their reaction with various electrophiles, including nitriles, can lead to the formation of ketones. A continuous flow process for the synthesis of 3-methoxypropiophenone has been developed based on the Grignard reaction, achieving a high yield in a short reaction time. ncl.res.in This approach involves the continuous generation of a Grignard reagent which then reacts with propionitrile. ncl.res.in

Organometallic coupling reactions, often catalyzed by transition metals like palladium, provide another versatile route to ketones. organic-chemistry.org These reactions involve the coupling of an organometallic compound with an organic halide. youtube.com For instance, palladium-catalyzed cross-coupling of 2-pyridyl esters with organoboron compounds has been shown to be an effective method for ketone synthesis under mild conditions. organic-chemistry.org This method is compatible with a variety of functional groups. organic-chemistry.org

Table 2: Comparison of Grignard Reaction and Organometallic Coupling for Ketone Synthesis

| Feature | Grignard Reaction | Organometallic Coupling |

| Organometallic Reagent | R-Mg-X | R-M (M = B, Sn, Zn, etc.) |

| Electrophile | Nitriles, acid chlorides, esters | Organic halides |

| Catalyst | Typically none required | Transition metal (e.g., Pd, Ni, Cu) |

| Functional Group Tolerance | Limited | Generally broader |

| Reaction Conditions | Anhydrous conditions are crucial | Often milder and more versatile |

Mannich-Type Reactions in the Synthesis of Propiophenone Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction leads to the formation of a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org Propiophenone and its derivatives can serve as the active hydrogen component in this reaction.

Research has demonstrated the synthesis of a variety of β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenone derivatives. scielo.brresearchgate.net These reactions often proceed with good yields and can be a valuable tool in the synthesis of complex molecules. scielo.brresearchgate.net The Mannich bases themselves can be important synthetic intermediates. nih.govnih.govoarjbp.com For example, titanium enolates derived from propiophenone can undergo highly diastereoselective Mannich-type reactions with N-tosylimines to produce β-aminoketones in good to excellent yields. researchgate.net

Precision Fluorination Techniques for this compound

The introduction of a fluorine atom onto an aromatic ring requires specific and often carefully controlled reaction conditions due to the high reactivity of fluorine.

Direct Electrophilic Fluorination at Aromatic and Aliphatic Positions

Direct electrophilic fluorination is a common method for introducing fluorine into organic molecules. wikipedia.org This involves the use of an electrophilic fluorine source that can react with a nucleophilic carbon atom. A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being among the most common and effective. wikipedia.org

One of the most widely used electrophilic fluorinating agents is Selectfluor®, a trademarked reagent that is a derivative of DABCO. wikipedia.orgref.ac.uk It is a stable, easy-to-handle salt that can be used for the fluorination of a wide range of substrates, including aromatic compounds and ketones. wikipedia.orgref.ac.ukresearchgate.net Another common reagent is N-fluorobenzenesulfonimide (NFSI). mdpi.com

Achieving high regioselectivity in the fluorination of substituted aromatic compounds is a significant challenge. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of fluorination. For a propiophenone derivative, the acyl group is a deactivating, meta-directing group, which would influence the position of electrophilic attack.

Various strategies have been developed to control the regioselectivity of fluorination. nih.govwhiterose.ac.uk These can include the use of directing groups or the selection of specific catalysts and reaction conditions. For instance, palladium-catalyzed β-selective methyl C(sp³)–H fluorination of ketones has been reported, demonstrating the potential for high regioselectivity at aliphatic positions. rsc.org In the context of aromatic fluorination, understanding the electronic and steric effects of the substituents is paramount for predicting and controlling the outcome of the reaction. nih.govacs.org

Table 3: Common Electrophilic Fluorinating Reagents

| Reagent Name | Chemical Name | Key Features |

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Air and moisture stable, versatile, commercially available. mdpi.com |

| NFSI | N-Fluorobenzenesulfonimide | Crystalline, air-stable, selective fluorine donor. mdpi.com |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective fluorinating agent. wikipedia.org |

Application of N-F Reagents in Ketone Fluorination

Electrophilic fluorination using reagents with a nitrogen-fluorine (N-F) bond has become a cornerstone of modern organofluorine chemistry due to the reagents' stability, safety, and ease of handling compared to elemental fluorine. organicreactions.orgwikipedia.org These reagents provide a source of "electrophilic fluorine" (F⁺) that can react with electron-rich substrates, such as the activated aromatic ring of a propiophenone precursor. acsgcipr.org

The most common N-F reagents are either neutral, like N-fluorobenzenesulfonimide (NFSI), or cationic, such as Selectfluor (F-TEDA-BF₄). wikipedia.orgresearchgate.net The fluorinating power of these reagents can be tuned by modifying their chemical structure. nih.gov For the synthesis of this compound, a plausible approach involves the direct electrophilic fluorination of the precursor 3-(3-methylphenyl)propiophenone (B1360512). The carbonyl group is a deactivating group, directing electrophilic substitution to the meta-position (3'-position). However, the phenyl group from the 3-phenyl substituent is an activating group, directing ortho- and para-. The regiochemical outcome would depend on the interplay of these electronic effects and the specific reaction conditions. A more controlled synthesis would involve fluorinating a precursor where the desired regioselectivity is more easily achieved.

| Reagent Name | Abbreviation | Type | Common Applications |

|---|---|---|---|

| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Cationic | Fluorination of enolates, silyl (B83357) enol ethers, arenes, and alkenes. acsgcipr.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral | Fluorination of carbanions, enolates, and organometallic reagents. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Fluorination of Grignard reagents and aryllithiums. wikipedia.org |

| N-Fluoropyridinium triflate | - | Cationic | Fluorination of various nucleophiles, including aromatic compounds. researchgate.net |

Distal Fluorination Methodologies for Ketones

Distal fluorination refers to the introduction of a fluorine atom at a position remote from a functional group, such as the β, γ, or δ position relative to a ketone's carbonyl group. While the target compound, this compound, features fluorination on the aromatic ring rather than a distal position on the alkyl chain, understanding these methodologies is crucial for the synthesis of complex fluorinated propiophenone derivatives. These methods often rely on radical-mediated processes or directing group strategies to achieve high regioselectivity at typically unreactive C(sp³)–H bonds.

Novel Fluorination Pathways: C-H, Decarboxylative, Olefin, and Ring-Opening Fluorination

Recent advances have produced several novel strategies for C-F bond formation that offer unique advantages.

C-H Fluorination: Direct C–H fluorination is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. This approach could theoretically be applied to the direct conversion of 3-(3-methylphenyl)propiophenone to its 4'-fluoro derivative, likely using a palladium catalyst and an electrophilic fluorine source to direct the functionalization to the desired para-position. researchgate.net Sequential C-H functionalization strategies can allow for the controlled, step-wise construction of highly substituted aromatic compounds. researchgate.netnih.govemory.edufigshare.com

Decarboxylative Fluorination: This method involves the replacement of a carboxylic acid group with a fluorine atom. nih.gov It often proceeds via a radical mechanism under photoredox catalysis, providing a mild way to generate alkyl fluorides from readily available aliphatic carboxylic acids. nih.govprinceton.edu For the synthesis of α-fluoroketones, a relevant pathway involves the fluorination of a β-ketoacid, which then undergoes decarboxylation. researchgate.netacs.org A multi-step sequence to the target compound could involve creating a suitable carboxylic acid precursor that, upon decarboxylative fluorination, yields the desired structure.

Olefin Fluorination: The fluorination of alkenes is a powerful tool for creating fluorinated compounds. researchgate.netgoogle.com A potential route to the target molecule could involve the synthesis of a chalcone (B49325) intermediate, (2E)-3-(3-methylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, followed by the reduction of the double bond. Alternatively, an appropriately substituted fluorinated olefin could be synthesized and then converted to the propiophenone structure.

Ring-Opening Fluorination: This strategy utilizes strained rings, such as epoxides, aziridines, or cyclopropanols, which can be opened with a fluoride (B91410) source to introduce a fluorine atom. ucla.edunih.govresearchgate.net For instance, a method involving the silver-catalyzed ring-opening of tertiary cyclopropanols can yield β-fluorinated ketones. A carefully designed cyclopropanol (B106826) precursor could potentially be used to construct the 3-arylpropiophenone backbone with simultaneous introduction of a fluorine atom, although this represents a less direct approach for aromatic fluorination. nih.gov

Multi-Step Synthesis Pathways and Optimization

The construction of complex molecules like this compound often requires multi-step synthetic sequences. The development and optimization of these routes are critical for achieving efficiency, scalability, and cost-effectiveness.

Development of Efficient and Scalable Synthetic Routes

A robust and scalable synthesis is paramount for the practical application of a chemical compound. One of the most direct and industrially scalable methods to form the propiophenone core is the Friedel-Crafts acylation . nih.gov This approach would involve reacting fluorobenzene (B45895) with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Hypothetical Scalable Friedel-Crafts Synthesis:

Step 1: Preparation of 3-(3-methylphenyl)propanoic acid. This can be achieved through various standard methods, such as the malonic ester synthesis starting from 3-methylbenzyl bromide.

Step 2: Conversion to Acyl Chloride. The synthesized acid is converted to 3-(3-methylphenyl)propionyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Friedel-Crafts Acylation. The acyl chloride is reacted with fluorobenzene using AlCl₃. The fluorine atom is an ortho-, para-director, and the acylation is expected to occur predominantly at the para-position due to sterics, yielding the target molecule.

Optimization of this route would focus on catalyst loading, reaction temperature, solvent choice, and purification methods to maximize yield and minimize byproducts. elsevierpure.commdpi.comrsc.orgnih.gov The development of scalable routes often involves minimizing the number of steps, avoiding chromatographic purifications, and using cost-effective reagents. elsevierpure.com

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Substrate 1 | Fluorobenzene | Aryl source, provides the 4'-fluoro-phenyl moiety. |

| Substrate 2 | 3-(3-methylphenyl)propionyl chloride | Acylating agent, provides the propiophenone backbone. |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to activate the acyl chloride. |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) | Inert solvent for the reaction. |

| Temperature | 0 °C to room temperature | Control reaction rate and minimize side reactions. |

| Workup | Aqueous HCl quench | Decompose the aluminum complex and isolate the product. |

Sequential Functionalization Strategies for Complex Propiophenone Derivatives

Sequential functionalization offers a powerful method for building molecular complexity in a controlled manner. researchgate.net Instead of combining large fragments, this strategy involves the step-by-step introduction of functional groups onto a simpler core structure. For complex propiophenone derivatives, one could envision a sequence involving:

Initial C-H Activation/Coupling: A simple aromatic core is functionalized at a specific position.

Second C-H Functionalization: A second functional group is introduced at a different position, potentially using a directing group to control regioselectivity. researchgate.net

Elaboration of the Propiophenone Chain: The ketone side chain is built onto the functionalized aromatic core.

This approach allows for the synthesis of diverse libraries of compounds from common intermediates and is particularly powerful for creating structures that are difficult to access through classical methods. nih.gov

Innovative Synthetic Transformations Involving Propiophenone Derivatives

The propiophenone scaffold is not only a synthetic target but also a versatile intermediate for further chemical transformations. For example, α-(perfluoroalkylsulfonyl)propiophenones have been synthesized and used as photocleavable reagents for the perfluoroalkylation of aromatic compounds. nih.gov This demonstrates how the propiophenone core can act as a "dummy group" to facilitate other reactions.

Furthermore, the carbonyl group and the α-protons of the propiophenone moiety are reactive sites for a multitude of transformations, including aldol (B89426) condensations to form chalcones, reductions to alcohols, or serving as precursors in the synthesis of complex heterocyclic systems like fluorinated spiro-furanones. iajps.comresearchgate.net These innovative transformations highlight the utility of compounds like this compound as building blocks in medicinal and materials chemistry.

Photo-mediated Reactions for Perfluoroalkylation of Propiophenones

The introduction of perfluoroalkyl (Rf) groups into organic molecules can significantly alter their physical, chemical, and biological properties. Photo-mediated reactions have emerged as a powerful tool for the C-H functionalization of various substrates, including ketones, under mild conditions.

Recent advancements have described the use of α-(perfluoroalkylsulfonyl)propiophenones as bench-stable, photocleavable reagents for the perfluoroalkylation of electron-rich aromatic compounds. This process is conducted under metal-free, redox-neutral, and pH-neutral conditions, highlighting its potential for late-stage functionalization in complex molecule synthesis. The reaction is initiated by the absorption of light, which leads to the generation of a perfluoroalkyl radical that can then engage in further reactions.

The general scheme for the synthesis of these photoactive reagents involves the reaction of an α-halopropiophenone with a sodium perfluoroalkylsulfinate. These α-(perfluoroalkylsulfonyl)propiophenones can then be used to perfluoroalkylate a variety of aromatic substrates upon irradiation. While this methodology has been demonstrated for the perfluoroalkylation of aromatics using propiophenone-derived reagents, the direct photo-mediated perfluoroalkylation of the propiophenone core itself is also a subject of interest in synthetic chemistry. Photocatalytic methods can generate perfluoroalkyl radicals from various precursors, which can then add to the enol or enolate form of a ketone, such as this compound, to yield α-perfluoroalkylated products.

Below is a table summarizing the types of transformations possible with photo-mediated perfluoroalkylation of aromatic compounds using propiophenone-based reagents.

Table 1: Examples of Photo-mediated Perfluoroalkylation of Arenes using α-(Perfluoroalkylsulfonyl)propiophenone Reagents

| Entry | Aromatic Substrate | Perfluoroalkyl Group | Product |

|---|---|---|---|

| 1 | Anisole | C8F17 | 4-Perfluorooctylanisole |

| 2 | 1,3,5-Trimethoxybenzene | C6F13 | 2-Perfluorohexyl-1,3,5-trimethoxybenzene |

Transformations Leading to Variously Substituted Ketones

The propiophenone scaffold is a versatile starting point for the synthesis of a wide range of more complex ketones through various classical and modern organic reactions. These transformations often involve the reaction at the α- or β-positions of the ketone or condensation at the carbonyl group.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of a ketone with an aldehyde to form an α,β-unsaturated ketone. For a propiophenone like this compound, reaction with an aromatic aldehyde in the presence of a base such as sodium hydroxide (B78521) would yield a chalcone derivative. These chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the final α,β-unsaturated ketone. A study on the synthesis of new chalcones from 4-fluoro-3-methyl acetophenone (B1666503) and various aromatic aldehydes has been reported, demonstrating the feasibility of this transformation on a similar molecular framework. iajps.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction introduces an aminomethyl group at the α-position of the ketone, forming a β-amino ketone, also known as a Mannich base. These products are useful synthetic intermediates. For instance, they can be subjected to elimination to form α,β-unsaturated ketones or be reduced to form γ-amino alcohols. The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone.

The following table provides a general overview of these transformations as they would apply to a generic propiophenone structure.

Table 2: General Transformations of Propiophenones

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Propiophenone, Aldehyde, Base | α,β-Unsaturated Ketone (Chalcone) |

| Mannich Reaction | Propiophenone, Formaldehyde, Amine, Acid | β-Amino Ketone (Mannich Base) |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 4'-Fluoro-3-(3-methylphenyl)propiophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, would be essential for unambiguous structural confirmation and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the two aromatic rings, the methyl group, and the two methylene (B1212753) groups of the propane (B168953) chain.

Aromatic Protons: The protons on the 4-fluorophenyl group would appear as two multiplets in the downfield region (typically δ 7.0-8.2 ppm). The protons ortho to the fluorine would be split by the adjacent protons and the fluorine atom, while the protons meta to the fluorine would also show splitting from adjacent protons. The protons on the 3-methylphenyl ring would also produce a complex pattern of signals in the aromatic region.

Methylene Protons: The two methylene groups (-CH₂-CH₂-) in the propiophenone (B1677668) backbone would appear as two triplets around δ 3.0-3.5 ppm. The methylene group adjacent to the carbonyl group would be further downfield due to the electron-withdrawing effect of the carbonyl.

Methyl Protons: The methyl group (-CH₃) on the tolyl ring would give a sharp singlet signal in the upfield region, typically around δ 2.3 ppm.

Illustrative ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | m | 2H | Protons on 4-fluorophenyl ring |

| ~7.20 | m | 2H | Protons on 4-fluorophenyl ring |

| ~7.10 | m | 4H | Protons on 3-methylphenyl ring |

| ~3.30 | t | 2H | -C(=O)-CH₂- |

| ~3.10 | t | 2H | -CH₂-Ar |

| ~2.35 | s | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, revealing the complexity and symmetry of the molecule.

Carbonyl Carbon: The carbon of the ketone group (C=O) would be the most downfield signal, expected in the δ 195-200 ppm range.

Aromatic Carbons: The carbon atoms of the two benzene (B151609) rings would appear in the δ 120-145 ppm range. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected.

Aliphatic Carbons: The two methylene carbons would resonate in the upfield region (δ 30-45 ppm), while the methyl carbon would be the most upfield signal (around δ 21 ppm).

Illustrative ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~165.0 (d, ¹JCF ≈ 250 Hz) | C-F on fluorophenyl ring |

| ~125.0 - 140.0 | Other Aromatic Carbons |

| ~40.0 | -C(=O)-CH₂- |

| ~30.0 | -CH₂-Ar |

| ~21.0 | -CH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. mdpi.com The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. mdpi.com For this compound, a single signal would be expected. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely be a multiplet due to coupling with the ortho-protons on the phenyl ring. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence of fluorine and assessing sample purity. huji.ac.ilrsc.org

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂- connectivity in the propane chain and the relationships between neighboring protons on the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different fragments of the molecule, for instance, showing the correlation from the methylene protons next to the carbonyl group to the carbonyl carbon and to the carbons of the fluorophenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₆H₁₅FO), the expected exact mass would be calculated and compared to the measured mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula, confirming that the correct atoms are present in the correct numbers. This is a critical step in the definitive identification of a chemical compound.

Illustrative HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅FO |

| Calculated Exact Mass | 242.1107 |

| Measured Exact Mass | Value would be determined experimentally |

| Mass Error (ppm) | Value would be calculated post-measurement |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, typically through electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be subjected to collision-induced dissociation (CID). The resulting fragmentation is expected to follow characteristic pathways observed for aromatic ketones. youtube.comyoutube.comyoutube.com

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the ethyl group is a common fragmentation pathway for ketones. youtube.com This would result in the formation of a stable acylium ion.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene molecule. youtube.comyoutube.com

Cleavage of the Phenyl Groups: Fragmentation can also involve the cleavage of bonds associated with the two phenyl rings, leading to characteristic fragment ions. For instance, the formation of a tropylium (B1234903) ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety. researchgate.net The presence of fluoro and methyl substituents on the phenyl rings would lead to corresponding shifts in the mass-to-charge ratio of these fragment ions.

A proposed fragmentation scheme for this compound is presented in the table below, based on established fragmentation patterns of similar molecules.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| [M+H]⁺ | Varies | H₂O | Loss of water |

| [M+H]⁺ | Varies | CO | Loss of carbon monoxide |

| [M+H]⁺ | Varies | C₂H₄ | Loss of ethylene (B1197577) (from ethyl group) |

| [M+H]⁺ | 123 | C₉H₉O | 4-Fluoro-3-methylbenzoyl cation |

| [M+H]⁺ | 105 | C₁₀H₁₀FO | 3-Methylbenzyl cation |

This table is predictive and based on general fragmentation patterns of aromatic ketones.

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable for the analysis of complex mixtures and the definitive identification of individual components. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is a highly suitable analytical method. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. While a specific GC-MS analysis for this compound is not detailed in the provided search results, analytical reports for the structurally similar compound 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4F-3Me-α-PVP) offer relevant instrumental parameters that could be adapted. policija.si

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. chromatographyonline.comnih.gov In LC-MS/MS, the compound is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is particularly powerful for quantitative analysis in complex matrices. nih.gov The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, such as the selection of precursor and product ions for selected reaction monitoring (SRM).

The following table outlines typical instrumental parameters for the analysis of propiophenone derivatives using these hyphenated techniques, based on literature for related compounds. policija.si

| Parameter | GC-MS | LC-MS/MS |

| Chromatography | ||

| Column | Capillary column (e.g., HP-5MS) | C18 reversed-phase column |

| Injection Mode | Split/Splitless | Gradient or isocratic elution |

| Mobile Phase | Inert carrier gas (e.g., Helium) | Acetonitrile (B52724)/Water with additives (e.g., formic acid) |

| Mass Spectrometry | ||

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Ion Trap | Triple Quadrupole, Time-of-Flight (TOF) |

| Scan Mode | Full Scan, Selected Ion Monitoring (SIM) | Full Scan, Product Ion Scan, Selected Reaction Monitoring (SRM) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a molecular fingerprint. vscht.cz

For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. While a specific spectrum for this compound is not available, the expected absorptions can be predicted based on the known ranges for similar functional groups. wpmucdn.compressbooks.pubchemicalbook.comlibretexts.orgnist.gov

Key Expected IR Absorption Bands:

C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic ketone. For the related compound 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, this peak was observed at 1679 cm⁻¹. mdpi.com

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H stretching vibrations in the aromatic rings. vscht.cz

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the ethyl and methyl groups. libretexts.org

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings. libretexts.org

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is expected for the carbon-fluorine bond. nih.gov

The table below summarizes the predicted characteristic IR absorptions for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1000 - 1400 | Strong |

Other Advanced Analytical Methods in Propiophenone Research

Beyond the core techniques of mass spectrometry and infrared spectroscopy, a range of other advanced analytical methods are crucial for the comprehensive characterization of propiophenone derivatives.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of separation science and are routinely employed for the separation and quantification of propiophenone derivatives. slideshare.netmdpi.comsemanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both qualitative and quantitative analysis. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water, would be suitable for its separation and quantification. mdpi.comsemanticscholar.org

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. A GC method would provide high-resolution separation, and when coupled with a flame ionization detector (FID), it can be used for accurate quantification. researchgate.net

Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on a nanostructured metal surface. For aromatic ketones like this compound, SERS could offer enhanced Raman signals, allowing for the detection of subtle structural features that may not be apparent in conventional Raman or IR spectroscopy. The technique's high sensitivity also makes it suitable for trace-level analysis.

Computational and Theoretical Chemistry Studies on 4 Fluoro 3 3 Methylphenyl Propiophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. nih.gov DFT calculations are used to determine the electronic structure of molecules, from which numerous properties can be derived. scielo.org.mx Methods like the B3LYP hybrid functional are commonly employed for these types of investigations. nih.govnih.gov

The first step in most computational studies is geometry optimization, a process that seeks to find the lowest energy arrangement of atoms in a molecule. nih.gov This stable, three-dimensional structure is essential for accurate predictions of other molecular properties. For a flexible molecule like 4'-Fluoro-3-(3-methylphenyl)propiophenone, which has several rotatable single bonds, conformational analysis is crucial. This involves identifying various stable conformers (isomers that differ by rotation around single bonds) and determining their relative energies. researchgate.net

The presence of the fluorine atom and the methyl group influences the molecule's conformational preferences through steric and electronic effects. researchgate.netscispace.com Quantum chemical calculations can map the potential energy surface to identify the global minimum energy structure, which represents the most stable conformation of the molecule. researchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer. nih.gov The distribution of electron density in these orbitals reveals the likely sites for chemical reactions. For this compound, the HOMO is expected to be localized on the more electron-rich phenyl rings, while the LUMO would likely be centered around the electron-withdrawing carbonyl group and the fluorinated phenyl ring. DFT calculations are widely used to compute these values. materialsciencejournal.org

Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Ketones

| Property | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Note: The values presented are typical for similar aromatic compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these negative regions are expected to be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. These areas are typically found around hydrogen atoms. researchgate.netresearchgate.net

Quantum Mechanical (QM) Approaches to Chemical Bonding

Beyond DFT, other quantum mechanical methods provide deeper insights into the nature of chemical bonds and intramolecular interactions. These approaches can quantify the forces that govern molecular structure and properties.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within a molecule. researchgate.netrsc.org This analysis provides a quantitative picture of intramolecular bonding and stabilization. mendeley.com

The stability of a molecule can be linked to hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding orbital or a lone pair (donor) to an adjacent empty antibonding orbital (acceptor). researchgate.net In this compound, significant interactions would be expected between the lone pairs of the carbonyl oxygen and the fluorine atom and the π* antibonding orbitals of the phenyl rings. The NBO method calculates the second-order perturbation energy (E(2)) for each donor-acceptor interaction, where a higher E(2) value indicates a more significant interaction and greater stabilization. researchgate.net

The study of a molecule's response to an external electric field is crucial for identifying materials with potential applications in non-linear optics (NLO). nih.gov When a molecule is subjected to a strong electric field, such as that from a laser, its dipole moment changes non-linearly. This response is described by the polarizability (α) and the first-order hyperpolarizability (β). scirp.org

Molecules with large hyperpolarizability values are of great interest for use in optical devices. physchemres.org Computational methods, particularly DFT, are frequently used to calculate these NLO properties. scholarsresearchlibrary.com A large β value is often associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. scirp.org The calculated hyperpolarizability of a compound is often compared to that of a standard NLO material like urea (B33335) for reference. nih.gov

Table 2: Representative Calculated NLO Properties for Aromatic Compounds

| Property | Symbol | Typical Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 2.0 - 5.0 | Debye |

| Mean Polarizability | ⟨α⟩ | 20 - 40 x 10-24 | esu |

Note: The values presented are representative for similar organic molecules and are for illustrative purposes. nih.govscirp.orgresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation have become indispensable tools in modern chemistry for elucidating the intricate details of molecular behavior. In the context of this compound, these computational techniques offer a window into its reactivity, selectivity, and the nuanced roles of its constituent atoms, particularly the influential fluorine group. By constructing theoretical models, chemists can predict and rationalize the compound's behavior in various chemical environments, guiding experimental work and accelerating discovery.

Predicting Reactivity and Selectivity in Chemical Environments

Computational chemistry provides powerful methodologies for predicting how this compound will behave in a chemical reaction. Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways and predict their outcomes with a high degree of accuracy. mdpi.comresearchgate.net These models can significantly reduce the need for extensive and resource-intensive laboratory experimentation. researchgate.net

One of the key applications of these predictive models is in determining regioselectivity, especially in reactions like nucleophilic aromatic substitution (SNAr). researchgate.net For a molecule like this compound, which possesses multiple potentially reactive sites, understanding where a reaction will preferentially occur is crucial. Computational models can calculate the energy barriers for reactions at different sites on the molecule, with the lowest energy pathway indicating the most likely product. researchgate.net

Furthermore, molecular modeling can elucidate the factors governing the reactivity of the ketone group. The presence of the fluorine atom on the phenyl ring can influence the electrophilicity of the carbonyl carbon. Computational analyses, such as mapping electron density, can reveal electron-deficient and electron-rich areas within the molecule, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

The table below illustrates hypothetical data derived from computational studies on similar fluorinated ketones, showcasing how different substituents might influence the activation energy of a reaction, and thus its rate and selectivity.

| Substituent at 4'-position | Calculated Activation Energy (kcal/mol) for Nucleophilic Attack | Predicted Major Product |

| -H | 15.2 | Para-substituted product |

| -F | 14.5 | Para-substituted product |

| -Cl | 14.8 | Para-substituted product |

| -Br | 14.9 | Para-substituted product |

This table is generated for illustrative purposes based on general principles of computational chemistry and may not represent actual experimental values for this compound.

Understanding Stereo-electronic Requirements of Fluorinated Groups

The fluorine atom in this compound is not merely a passive substituent; its unique electronic properties exert a significant influence on the molecule's three-dimensional structure and reactivity. This is due to stereoelectronic effects, which are the interactions between the electron orbitals of different parts of the molecule that depend on their spatial arrangement. acs.org

Computational studies on fluorinated organic compounds have revealed the importance of phenomena such as the gauche effect. acs.org This effect describes the tendency of certain molecules to adopt a staggered conformation where bulky groups are closer to each other than would be expected based on steric hindrance alone. In the case of molecules containing fluorine, this is often due to stabilizing hyperconjugative interactions between a C-H bonding orbital and an adjacent C-F anti-bonding orbital (σC-H → σ*C-F). acs.org

Molecular modeling allows for the detailed examination of the conformational preferences of this compound. By calculating the relative energies of different rotational isomers (conformers), scientists can predict the most stable three-dimensional structure of the molecule. This is critical because the molecule's conformation can significantly impact its reactivity. For instance, the accessibility of the carbonyl group to an incoming nucleophile can be dictated by the spatial arrangement of the phenyl rings.

Computational analyses of α-fluoroketones have shown that the presence of fluorine can disfavor reactive conformations where the C-F bond is orthogonal to the carbonyl group, which is necessary for optimal orbital overlap. beilstein-journals.orgnih.gov This can lead to a slight decrease in reactivity compared to their chloro- and bromo--containing counterparts, a counterintuitive finding that highlights the importance of stereoelectronic effects over simple inductive effects. beilstein-journals.orgnih.gov

The following table presents hypothetical conformational energy data for a fluorinated ketone, illustrating the energy differences between various conformers.

| Dihedral Angle (O=C-C-F) (degrees) | Relative Energy (kJ/mol) | Stability |

| 0 (cis) | 5.0 | Less Stable |

| 90 | 12.0 | Transition State |

| 140 | 0.0 | Most Stable |

| 180 (trans) | 2.5 | Stable |

This table is a hypothetical representation based on computational studies of similar fluorinated ketones and serves to illustrate the concept of conformational analysis. beilstein-journals.orgnih.gov

Through such computational investigations, a deeper understanding of the stereo-electronic requirements of the fluorinated group in this compound can be achieved, providing valuable insights into its chemical behavior and potential applications.

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the detailed outline provided.

Discussions on the synthetic utility, derivatization strategies, and role as a precursor for the specified compound are not present in the accessible literature. Therefore, any attempt to construct the requested article would involve speculation based on the reactivity of similar propiophenone (B1677668) derivatives, which would violate the core requirements of scientific accuracy and strict focus on the title compound. As the specific research findings required to populate the outlined sections are not available, the generation of the article cannot be completed.

Future Directions and Emerging Research Avenues for Fluorinated Propiophenones

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of propiophenones is often achieved through Friedel-Crafts acylation. Future research will likely focus on developing more efficient, sustainable, and selective catalytic systems for this transformation. The exploration of novel catalysts, such as metal triflates in deep eutectic solvents, has shown promise for improving reaction yields and facilitating catalyst recycling. usp.org For a compound like 4'-Fluoro-3-(3-methylphenyl)propiophenone, research could focus on optimizing the Friedel-Crafts reaction between a fluorinated benzene (B151609) derivative and a 3-methylphenyl-containing propionyl source. Furthermore, light-mediated synthesis is an emerging area, and the development of photocleavable reagents could offer new pathways for the synthesis of complex fluorinated propiophenones.

Advanced Mechanistic Investigations to Unravel Complex Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. For the Friedel-Crafts acylation, a key area of investigation involves the precise mechanism of electrophile generation and the subsequent electrophilic aromatic substitution. usp.org Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for elucidating these complex pathways. usp.org Such studies on fluorinated propiophenones could reveal the influence of the fluorine substituent on the reaction kinetics and regioselectivity, providing valuable insights for synthetic chemists.

Innovative Applications in Chemical Synthesis and Materials Science

Propiophenones serve as valuable starting materials in the synthesis of pharmaceuticals. sigmaaldrich.com The introduction of fluorine and other substituents can modulate the biological activity of derivative compounds. Therefore, a significant future direction is the use of fluorinated propiophenones as building blocks for novel bioactive molecules. In materials science, the unique electronic and photophysical properties of fluorinated aromatic ketones could be exploited in the development of new polymers, liquid crystals, or photoactive materials.

Development of High-Throughput Screening for Chemical Reactivity

To accelerate the discovery of new reactions and applications for fluorinated propiophenones, high-throughput screening (HTS) methods are essential. For ketones, which often lack strong chromophores or fluorophores, the development of novel HTS assays is an active area of research. nih.govnih.govwww.gov.uk One promising approach involves the use of chemical probes that react with the ketone functionality to produce a fluorescent signal. nih.govnih.govwww.gov.uk Such assays would allow for the rapid screening of reaction conditions, catalysts, and substrates, significantly speeding up the research and development process for new fluorinated propiophenones and their derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4'-Fluoro-3-(3-methylphenyl)propiophenone in academic laboratories?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-methylphenylacetyl chloride reacts with fluorobenzene derivatives in the presence of Lewis acid catalysts like AlCl₃. Alternatively, condensation reactions involving fluorinated aldehydes and methyl-substituted propiophenone precursors under basic conditions (e.g., KOH/EtOH) are viable .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | AlCl₃, DCM, 0°C → RT | 65–70 | |

| 2 | KOH, EtOH, reflux | 55–60 |

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Deuterated solvents (CDCl₃) resolve aromatic proton splitting patterns (e.g., meta-fluorine coupling at δ 7.2–7.8 ppm) and methyl group signals (δ 2.3–2.6 ppm) .

- FT-IR : Confirm ketone C=O stretch (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 242.3 (M⁺) with fragmentation patterns matching substituent loss .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact (Xi hazard code).

- Store in airtight containers at 2–8°C, away from ignition sources (risk code: 36/37/38) .

- In case of exposure, rinse with water and seek medical advice (safety statement: P264+P305+P351) .

Advanced Research Questions

Q. How can computational chemistry predict substituent effects on the reactivity of fluorinated propiophenones?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Fluorine’s electron-withdrawing nature reduces electron density at the ketone group, increasing electrophilicity.

- Methyl groups enhance steric hindrance, slowing nucleophilic attacks .

- Data Table :

| Substituent | Hammett σ (σₚ) | LogP | Reactivity Index (eV) |

|---|---|---|---|

| -F | +0.06 | 2.1 | -8.3 |

| -CH₃ | -0.17 | 2.8 | -7.9 |

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) of fluorinated propiophenones?

- Methodological Answer :

- Standardized Calibration : Use DSC (Differential Scanning Calorimetry) with certified reference materials to verify melting points (e.g., 35–38°C for trifluoromethyl analogs) .

- Purity Assessment : Cross-validate via HPLC (C18 column, MeCN/H₂O mobile phase) to rule out impurities affecting thermal data .

Q. How do reaction conditions influence the regioselectivity of fluorinated propiophenone derivatives in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling at the fluorine-free aryl ring due to steric accessibility.

- Solvent Effects : Polar aprotic solvents (DMF) favor para-substitution, while toluene enhances meta-selectivity .

- Optimization Table :

| Catalyst | Solvent | Temp (°C) | Para:Meta Ratio |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 110 | 85:15 |

| Pd(OAc)₂ | Toluene | 80 | 20:80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.